Adenosine, 2',3'-dideoxy-2-(methylthio)-
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Overview
Description
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is a complex organic compound that features a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” typically involves multi-step organic reactions. The starting materials often include purine derivatives and tetrahydrofuran intermediates. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the amino and methylthio groups onto the purine ring.
Cyclization: Formation of the tetrahydrofuran ring through cyclization reactions.
Functional Group Interconversion: Conversion of functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods may involve optimizing the synthetic routes for large-scale production. This includes:
Catalysis: Use of catalysts to increase reaction efficiency.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Automation: Implementation of automated systems to control reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to sulfoxide or sulfone.
Reduction: Reduction of the purine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the purine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the purine ring.
Scientific Research Applications
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” has several scientific research applications:
Medicinal Chemistry: Potential use as a drug candidate due to its purine base, which is a common motif in antiviral and anticancer agents.
Biochemistry: Study of its interactions with enzymes and nucleic acids.
Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” involves its interaction with molecular targets such as enzymes or receptors. The purine base may mimic natural nucleotides, allowing it to interfere with biological processes such as DNA replication or protein synthesis. The specific pathways and targets depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
2-Methylthioadenosine: A derivative of adenosine with a methylthio group.
Ribavirin: An antiviral compound with a similar purine base.
Uniqueness
“((2S,5R)-5-(6-Amino-2-(methylthio)-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol” is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
122970-32-5 |
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Molecular Formula |
C11H15N5O2S |
Molecular Weight |
281.34 g/mol |
IUPAC Name |
[(2S,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H15N5O2S/c1-19-11-14-9(12)8-10(15-11)16(5-13-8)7-3-2-6(4-17)18-7/h5-7,17H,2-4H2,1H3,(H2,12,14,15)/t6-,7+/m0/s1 |
InChI Key |
FUAQAWBOOQNDQR-NKWVEPMBSA-N |
Isomeric SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)[C@H]3CC[C@H](O3)CO)N |
Canonical SMILES |
CSC1=NC(=C2C(=N1)N(C=N2)C3CCC(O3)CO)N |
Origin of Product |
United States |
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